2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]pyridazin-3(2H)-one
説明
The compound 2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]pyridazin-3(2H)-one features a pyridazinone core substituted at the 2-position with a 1,2-dimethylindole-linked oxoethyl group and at the 6-position with a 4-(methylsulfanyl)phenyl moiety. The methylsulfanyl (SMe) group on the phenyl ring is moderately electron-donating, influencing electronic distribution and lipophilicity. The 1,2-dimethylindole substituent may enhance steric bulk and modulate intermolecular interactions.
特性
分子式 |
C23H21N3O2S |
|---|---|
分子量 |
403.5 g/mol |
IUPAC名 |
2-[2-(1,2-dimethylindol-3-yl)-2-oxoethyl]-6-(4-methylsulfanylphenyl)pyridazin-3-one |
InChI |
InChI=1S/C23H21N3O2S/c1-15-23(18-6-4-5-7-20(18)25(15)2)21(27)14-26-22(28)13-12-19(24-26)16-8-10-17(29-3)11-9-16/h4-13H,14H2,1-3H3 |
InChIキー |
XEXPGWMMCWKIQT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)SC |
製品の起源 |
United States |
準備方法
Synthesis of the Indole Intermediate
The 1,2-dimethylindole moiety is synthesized via Fischer indole synthesis or Madelung cyclization . A representative protocol involves:
-
Reacting 2-methylphenylhydrazine with levulinic acid under acidic conditions (H2SO4, EtOH, 80°C, 6 h) to form 1,2-dimethylindole.
-
Purification via silica gel chromatography (hexane:ethyl acetate, 7:3) yields the indole intermediate in 72% purity.
Critical parameters include strict anhydrous conditions to prevent hydrolysis and temperature control to avoid polyalkylation.
Formation of the Pyridazinone Core
The pyridazinone ring is constructed through cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. A optimized procedure from involves:
-
Dissolving 4-(4-(methylsulfanyl)phenyl)-4-oxobutanoic acid (10 mmol) in absolute ethanol.
-
Adding hydrazine hydrate (15 mmol, 55%) and refluxing at 85°C for 4 h.
-
Cooling the mixture to 5°C, filtering the precipitate, and recrystallizing from ethanol to obtain 6-[4-(methylsulfanyl)phenyl]-4,5-dihydropyridazin-3(2H)-one (58% yield).
Mechanistic Insight : The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl group, followed by cyclization and dehydration (Figure 1).
Coupling of Indole and Pyridazinone Moieties
Introducing the indole side chain requires Michael addition or alkylation :
-
Reacting 1,2-dimethylindole (5 mmol) with ethyl bromoacetate in DMF (K2CO3, 60°C, 12 h) forms 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl bromide.
-
This intermediate is coupled with the dihydropyridazinone via nucleophilic substitution (Et3N, THF, 0°C → rt, 6 h), yielding the alkylated product.
Optimization Note : Using DMF as the solvent increases reaction efficiency (yield: 68%) compared to THF (52%) due to superior solubility of the indole derivative.
Oxidative Aromatization
The dihydropyridazinone intermediate is oxidized to the fully aromatic pyridazinone using:
-
Manganese dioxide (MnO2) : Stirring in dichloromethane (25°C, 24 h, 89% conversion).
-
Copper(II) chloride (CuCl2) : Refluxing in acetic acid (3 h, 94% conversion).
Trade-offs : MnO2 offers milder conditions but requires stoichiometric amounts, while CuCl2 is catalytic but necessitates acidic media.
Reaction Optimization
Solvent Effects
Solvent polarity significantly impacts cyclocondensation yields (Table 2).
Table 2: Solvent Screening for Cyclocondensation
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 24.3 | 58 | 92 |
| DMF | 36.7 | 68 | 89 |
| THF | 7.5 | 52 | 95 |
Ethanol balances yield and purity by facilitating both reactant solubility and byproduct precipitation.
Catalytic Systems
Alternative catalysts for the Michael addition step were evaluated (Table 3).
Table 3: Catalyst Screening for Indole Alkylation
| Catalyst | Loading (mol%) | Time (h) | Yield (%) |
|---|---|---|---|
| K2CO3 | 10 | 12 | 68 |
| Cs2CO3 | 10 | 8 | 72 |
| DBU | 5 | 6 | 65 |
Cs2CO3 enhances reaction rates through superior base strength, though DBU reduces side reactions.
Analytical Validation
Spectroscopic Characterization
Purity Assessment
HPLC analysis (C18 column, MeCN:H2O 70:30) confirms >98% purity after recrystallization from ethyl acetate/hexane.
Industrial-Scale Considerations
Pilot-scale synthesis (500 g batch) faces challenges:
-
Exothermicity : Controlled addition of hydrazine to prevent thermal runaway.
-
Waste Management : Recycling MnO2 via filtration and CuCl2 via ion-exchange resins.
Emerging Methodologies
Recent advances include:
化学反応の分析
科学研究の応用
2-[2-(1,2-ジメチル-1H-インドール-3-イル)-2-オキソエチル]-6-[4-(メチルスルファニル)フェニル]ピリダジン-3(2H)-オンは、科学研究において幅広い応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗ウイルス、抗癌、および抗菌特性を持つ生物活性化合物としての可能性があります.
医学: さまざまな疾患に対する治療薬としての可能性を調査するために、研究が進行中です。
産業: 新しい材料や化学プロセスを開発するために使用できます。
科学的研究の応用
Overview
The compound 2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]pyridazin-3(2H)-one is an indole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its applications, focusing on its pharmacological properties, synthesis, and relevant case studies.
Research indicates that compounds similar to this indole derivative exhibit a range of biological activities, including:
Antimicrobial Activity
Indole derivatives are recognized for their antimicrobial properties. Although direct studies on this specific compound are lacking, the general trend suggests that it could possess similar antimicrobial activities due to its structural characteristics.
Synthesis and Production
The synthesis of 2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]pyridazin-3(2H)-one typically involves:
- Formation of the Indole Core: This can be achieved through the Fischer indole synthesis or other synthetic routes involving 1,2-dimethylindole.
- Reactions with Phenolic Compounds: The incorporation of the methylthio group can enhance biological activity.
- Purification Techniques: Methods such as recrystallization and chromatography are employed to obtain high-purity product.
Table 1: Summary of Biological Activities
作用機序
類似化合物の比較
類似化合物
インドール-3-カルバルデヒド: インドール部分を共有しますが、ピリダジノン環とメチルスルファニルフェニル基はありません。
ピリダジノン誘導体: 類似の核構造ですが、ピリダジノン環上の置換基が異なります。
メチルスルファニルフェニル化合物: メチルスルファニルフェニル基を含みますが、他の構造的側面が異なります。
独自性
2-[2-(1,2-ジメチル-1H-インドール-3-イル)-2-オキソエチル]-6-[4-(メチルスルファニル)フェニル]ピリダジン-3(2H)-オンは、インドール、ピリダジノン、およびメチルスルファニルフェニル部分の組み合わせにより、独自のものです。これにより、異なる化学的および生物学的特性が与えられます。 この組み合わせにより、幅広いアプリケーションと潜在的な治療用途が可能になります.
類似化合物との比較
Table 1: Structural and Physicochemical Comparison of Pyridazinone Derivatives
<sup>†</sup> LogP values estimated via substituent contributions; <sup>‡</sup> Boiling points extrapolated from analogs with similar molecular weights.
Key Findings:
Substituent Effects on Lipophilicity (LogP) :
- The chlorophenyl analog (LogP 3.18) exhibits higher lipophilicity than the methylpiperazinyl analog (LogP ~2.5–3.0) due to the electron-withdrawing Cl group . The target compound ’s methylsulfanyl group likely increases LogP (~3.5–4.0) compared to the thiophene analog (LogP ~3.0–3.5), as SMe is less polar than thiophene’s aromatic sulfur .
- The sulfonyl-indole analog (LogP ~1.5–2.0) demonstrates reduced lipophilicity due to the polar sulfonyl group, contrasting sharply with the target compound’s SMe group .
Thermal Stability :
- High boiling points (~590–600°C) are consistent across high-molecular-weight analogs (e.g., chlorophenyl analog: 594.3°C), suggesting similar thermal stability for the target compound .
Density Trends :
- Aromatic substituents (e.g., chlorophenyl, methylsulfanylphenyl) correlate with densities ~1.3 g/cm³, as seen in the chlorophenyl analog .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare pyridazinone derivatives like 2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]pyridazin-3(2H)-one?
- Answer: Synthesis typically involves multi-step heterocyclic chemistry, such as cyclocondensation of hydrazines with diketones or via palladium-catalyzed cross-coupling to attach substituents (e.g., indole or aryl groups). For example, highlights the use of controlled conditions (refluxing in triethyl orthoacetate) for pyridazinone core formation, while emphasizes the importance of solvent selection (e.g., DMF) and catalysts for functionalization .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Answer: Advanced spectroscopic techniques are critical:
- NMR (¹H/¹³C) to verify substituent positions and stereochemistry.
- HPLC-MS for purity assessment and molecular weight confirmation.
- X-ray crystallography (if crystals are obtainable) for absolute configuration determination. and stress the necessity of NMR and HPLC for monitoring reaction progress and purity .
Q. What physicochemical properties (e.g., solubility, logP) are relevant for in vitro bioactivity studies?
- Answer: Key properties include:
- LogP (measure of lipophilicity), calculated via computational tools (e.g., ChemDraw) or experimentally via shake-flask methods.
- Solubility in DMSO/PBS for biological assays. notes that solubility data may require empirical determination due to variability in substituted pyridazinones .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., methylsulfanyl vs. methoxy groups) influence the compound’s reactivity or binding affinity?
- Answer: The methylsulfanyl group at the 4-phenyl position (electron-donating via resonance) may enhance electrophilic substitution reactivity or modulate interactions with hydrophobic binding pockets in biological targets. Comparative studies with analogs (e.g., methoxy-substituted derivatives, as in ) can isolate electronic effects .
Q. What strategies are effective in resolving contradictory bioactivity data across different assay systems?
- Answer: Methodological considerations include:
- Dose-response validation to rule out assay-specific toxicity.
- Orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement.
- Metabolic stability testing (e.g., microsomal assays) to assess compound degradation. and highlight the importance of controlled experimental conditions to minimize variability .
Q. How can computational methods (e.g., DFT, molecular docking) guide the optimization of this compound’s pharmacokinetic profile?
- Answer:
- DFT calculations predict regioselectivity in electrophilic attacks (e.g., at the indole or pyridazinone moieties).
- Docking studies (using software like AutoDock) model interactions with target proteins (e.g., kinases or GPCRs). and reference structural analysis to prioritize substituent modifications .
Q. What experimental design principles apply when scaling up synthesis from milligram to gram quantities?
- Answer: Critical factors include:
- Solvent scalability (e.g., switching from DMF to toluene for easier removal).
- Catalyst loading optimization to reduce costs (e.g., Pd catalysts in cross-coupling, as in ).
- Purification methods (e.g., column chromatography vs. recrystallization). discusses reflux conditions and pH control for high-yield synthesis .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity for structurally similar pyridazinones?
- Answer:
- Structural revalidation (e.g., confirming stereochemistry, as errors in substituent placement can drastically alter activity).
- Assay replication under standardized conditions (e.g., ATP concentration in kinase assays).
- Meta-analysis of literature (e.g., comparing IC50 values across studies). and illustrate how structural variations (e.g., chloro vs. methylsulfanyl groups) lead to divergent bioactivity .
Methodological Best Practices
Q. What analytical workflows are recommended for stability testing under physiological conditions?
- Answer:
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
